Cas no 868694-19-3 (5-bromo-3-iodo-1H-indole)

5-Bromo-3-iodo-1H-indole is a halogenated indole derivative widely utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct bromo- and iodo-substitutions at the 5- and 3-positions, respectively, enhance its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling efficient derivatization for drug discovery and material science applications. The electron-rich indole core further facilitates electrophilic substitutions, making it valuable for constructing complex heterocyclic frameworks. This compound is characterized by high purity and stability, ensuring reliable performance in synthetic workflows. Its structural features make it particularly useful in the development of bioactive molecules and functional materials.
5-bromo-3-iodo-1H-indole structure
5-bromo-3-iodo-1H-indole structure
Product name:5-bromo-3-iodo-1H-indole
CAS No:868694-19-3
MF:C8H4NBrI
Molecular Weight:320.93206
MDL:MFCD13177472
CID:1863755
PubChem ID:18729673

5-bromo-3-iodo-1H-indole 化学的及び物理的性質

名前と識別子

    • 5-bromo-3-iodo-1H-indole
    • 1H-Indole, 5-bromo-3-iodo-
    • 1H-INDOLE, 5-BROMO-3-IODO
    • EN300-243666
    • F15896
    • SCHEMBL19280727
    • DTXSID80595868
    • 868694-19-3
    • AKOS015834504
    • CS-0128683
    • DTXCID60546631
    • MDL: MFCD13177472
    • インチ: InChI=1S/C8H5BrIN/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H
    • InChIKey: OCYVXFHJBHFPSD-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C=C1Br)C(=CN2)I

計算された属性

  • 精确分子量: 320.86500
  • 同位素质量: 320.86501g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 0
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 15.8Ų

じっけんとくせい

  • PSA: 15.79000
  • LogP: 3.53500

5-bromo-3-iodo-1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D782728-1g
1H-Indole, 5-bromo-3-iodo-
868694-19-3 95%
1g
$458 2024-07-28
Enamine
EN300-243666-0.05g
5-bromo-3-iodo-1H-indole
868694-19-3 95%
0.05g
$184.0 2024-06-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1199323-10g
5-Bromo-3-iodo-1H-indole
868694-19-3 97%
10g
¥20311.00 2024-04-27
Enamine
EN300-243666-100mg
5-bromo-3-iodo-1H-indole
868694-19-3 95.0%
100mg
$553.0 2022-02-28
Apollo Scientific
OR305539-1g
5-Bromo-3-iodo-1H-indole
868694-19-3
1g
£595.00 2024-05-24
Alichem
A199008842-1g
5-Bromo-3-iodo-1H-indole
868694-19-3 95%
1g
$400.00 2023-08-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0504-500MG
5-bromo-3-iodo-1H-indole
868694-19-3 95%
500MG
¥ 2,574.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0504-5G
5-bromo-3-iodo-1H-indole
868694-19-3 95%
5g
¥ 9,655.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0504-10G
5-bromo-3-iodo-1H-indole
868694-19-3 95%
10g
¥ 14,322.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1199323-5g
5-Bromo-3-iodo-1H-indole
868694-19-3 97%
5g
¥15799.00 2024-04-27

5-bromo-3-iodo-1H-indole 関連文献

5-bromo-3-iodo-1H-indoleに関する追加情報

Introduction to 5-bromo-3-iodo-1H-indole (CAS No. 868694-19-3)

5-bromo-3-iodo-1H-indole, identified by the Chemical Abstracts Service Number (CAS No.) 868694-19-3, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the indole family, which is renowned for its diverse biological activities and structural versatility. The presence of both bromo and iodo substituents on the indole ring makes it a particularly valuable intermediate in the synthesis of more complex molecules, including potential drug candidates and functional materials.

The structural features of 5-bromo-3-iodo-1H-indole contribute to its reactivity and utility in various chemical transformations. The bromine atom, being more electron-withdrawing than iodine, can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, while the iodine atom offers a handle for further functionalization via palladium-catalyzed reactions. This dual substitution pattern allows chemists to manipulate the molecule in multiple ways, enabling the construction of intricate scaffolds for drug discovery.

In recent years, there has been a surge in research focused on indole derivatives due to their broad spectrum of biological activities. 5-bromo-3-iodo-1H-indole has emerged as a key building block in the development of novel therapeutic agents. For instance, studies have demonstrated its utility in the synthesis of indole-based kinase inhibitors, which are crucial in targeting various cancers and inflammatory diseases. The bromo and iodo groups facilitate selective modifications, allowing researchers to fine-tune the pharmacophoric properties of the indole core.

One notable application of 5-bromo-3-iodo-1H-indole is in the field of medicinal chemistry, where it serves as a precursor for small-molecule drugs. Researchers have leveraged its reactivity to develop compounds with antimicrobial, antiviral, and anti-inflammatory properties. The ability to introduce additional functional groups through cross-coupling reactions has enabled the creation of libraries of structurally diverse molecules for high-throughput screening.

The synthetic methodologies involving 5-bromo-3-iodo-1H-indole have been refined to achieve high yields and selectivity. Palladium-catalyzed C-H activation and functionalization have become particularly valuable tools in modifying this compound. These advanced techniques allow for the introduction of nitrogen-containing heterocycles, which are often found in biologically active molecules. Such methods have streamlined the process of generating novel indole derivatives with tailored biological profiles.

Another area where 5-bromo-3-iodo-1H-indole has shown promise is in materials science. Indole derivatives are known for their optoelectronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The presence of halogen substituents enhances the thermal stability and solubility of these materials, facilitating their use in industrial applications.

The chemical biology community has also explored 5-bromo-3-iodo-1H-indole as a tool for studying protein-protein interactions and enzyme mechanisms. By incorporating this compound into probes or inhibitors, researchers can gain insights into critical biological pathways. For example, it has been used to develop inhibitors targeting enzymes involved in metabolic disorders and cancer progression.

Future directions in the research of 5-bromo-3-iodo-1H-indole may include exploring its role in drug delivery systems and nanotechnology. The ability to modify its structure could lead to innovative approaches for targeted therapy and diagnostic imaging. Additionally, computational modeling techniques are being employed to predict new synthetic pathways and optimize reaction conditions.

In conclusion, 5-bromo-3-iodo-1H-indole (CAS No. 868694-19-3) is a versatile compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate for pharmaceutical synthesis, materials science, and chemical biology research. As advancements continue to be made in synthetic chemistry and molecular design, the applications of this compound are expected to expand further.

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